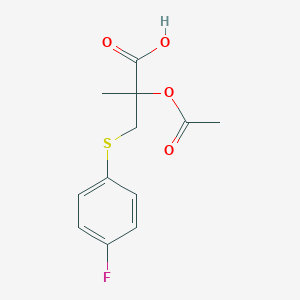![molecular formula C15H12N2OS B12599427 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone CAS No. 914644-36-3](/img/structure/B12599427.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic compound that features a thienopyridine core structure
准备方法
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable pyridine derivative, followed by further functionalization to introduce the 4-methylphenyl group. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine .
化学反应分析
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
相似化合物的比较
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone can be compared with other similar compounds, such as:
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound lacks the 4-methyl group, which can affect its reactivity and biological activity.
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone:
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone: The trifluoromethyl group introduces different electronic effects, impacting the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
属性
CAS 编号 |
914644-36-3 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2OS/c1-9-2-4-10(5-3-9)14(18)13-11-6-7-17-8-12(11)19-15(13)16/h2-8H,16H2,1H3 |
InChI 键 |
SACBIZMEMIWWQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


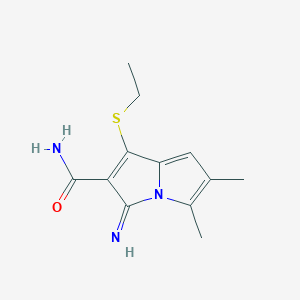
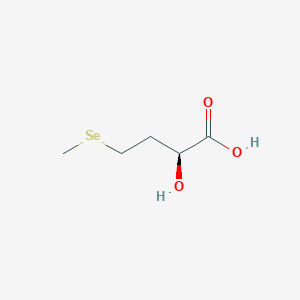
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)
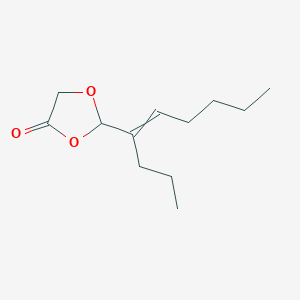
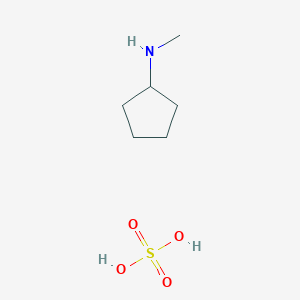
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
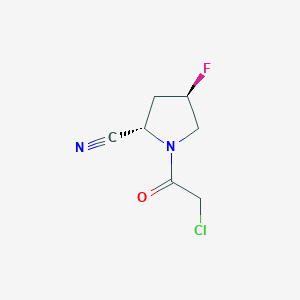

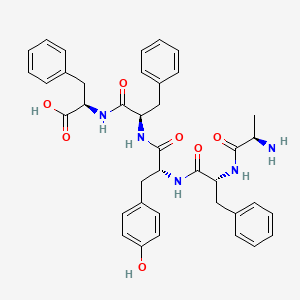
![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
